![molecular formula C17H16Cl2N2 B5824096 1-[(2,6-dichlorophenyl)methyl]-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B5824096.png)
1-[(2,6-dichlorophenyl)methyl]-2-(propan-2-yl)-1H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,6-dichlorophenyl)methyl]-2-(propan-2-yl)-1H-1,3-benzodiazole is a compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring This specific compound is characterized by the presence of two chlorine atoms on the phenyl ring and an isopropyl group on the benzodiazole ring
Preparation Methods
The synthesis of 1-[(2,6-dichlorophenyl)methyl]-2-(propan-2-yl)-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with 2,6-dichlorobenzyl chloride and 2-isopropylbenzimidazole.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Chemical Reactions Analysis
1-[(2,6-dichlorophenyl)methyl]-2-(propan-2-yl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted positions, using reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids to form new carbon-carbon bonds.
Scientific Research Applications
1-[(2,6-dichlorophenyl)methyl]-2-(propan-2-yl)-1H-1,3-benzodiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anti-inflammatory properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and organic semiconductors.
Biological Studies: It is used as a probe in biological studies to understand its interactions with various biomolecules and its effects on cellular pathways.
Mechanism of Action
The mechanism of action of 1-[(2,6-dichlorophenyl)methyl]-2-(propan-2-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-2-propan-2-ylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2/c1-11(2)17-20-15-8-3-4-9-16(15)21(17)10-12-13(18)6-5-7-14(12)19/h3-9,11H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPXUPLOJYYHKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1CC3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.